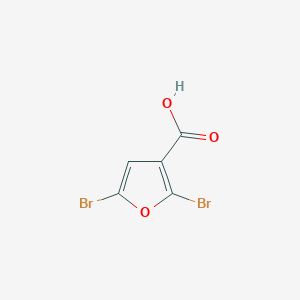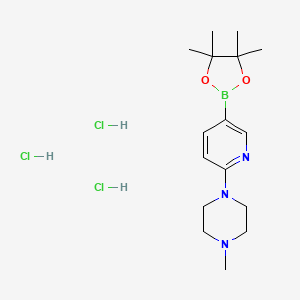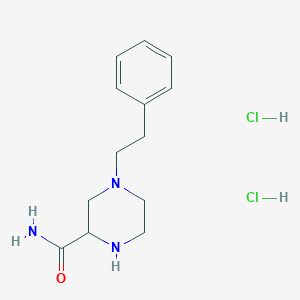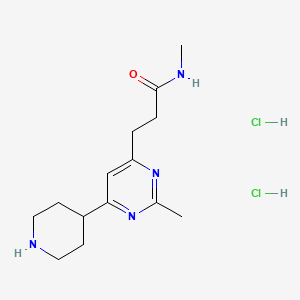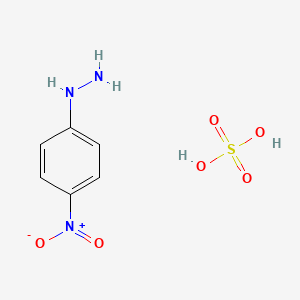
P-nitrophenylhydrazine sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
P-nitrophenylhydrazine sulfate is an organic compound with the chemical formula C6H7N3O2·H2SO4. It is a derivative of hydrazine, where one of the hydrogen atoms is replaced by a 4-nitrophenyl group. This compound is known for its applications in various chemical reactions and its role as an intermediate in the synthesis of other chemical compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of P-nitrophenylhydrazine sulfate typically involves the reaction of 4-nitroaniline with hydrazine in the presence of sulfuric acid. The reaction can be summarized as follows:
- Dissolve 4-nitroaniline in concentrated hydrochloric acid and cool the solution to 0°C.
- Add a solution of sodium nitrite dropwise to the reaction mixture while maintaining the temperature at 0°C to form the diazonium salt.
- React the diazonium salt with hydrazine to form (4-Nitrophenyl)hydrazine.
- Finally, treat the resulting (4-Nitrophenyl)hydrazine with sulfuric acid to obtain this compound .
Industrial Production Methods: Industrial production methods for this compound follow similar synthetic routes but are optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: P-nitrophenylhydrazine sulfate undergoes various chemical reactions, including:
Substitution: It can participate in nucleophilic substitution reactions where the nitro group is replaced by other functional groups.
Condensation: It reacts with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, hydrazine hydrate.
Solvents: Aqueous or alcoholic solutions.
Catalysts: Metal catalysts such as palladium or platinum for hydrogenation reactions.
Major Products:
4-Aminophenylhydrazine: Formed through reduction.
Hydrazones: Formed through condensation with carbonyl compounds.
Scientific Research Applications
P-nitrophenylhydrazine sulfate has several applications in scientific research:
Biology: Employed in the synthesis of biologically active compounds and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of P-nitrophenylhydrazine sulfate involves its ability to form stable hydrazone derivatives with carbonyl compounds. This reaction is facilitated by the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of water to form the hydrazone. The compound’s reactivity is influenced by the electron-withdrawing nitro group, which enhances its nucleophilicity .
Comparison with Similar Compounds
2,4-Dinitrophenylhydrazine: Another hydrazine derivative used for similar applications in the detection of carbonyl compounds.
4-Aminophenylhydrazine: A reduction product of P-nitrophenylhydrazine sulfate with similar reactivity but different applications.
Uniqueness: this compound is unique due to its specific reactivity profile, influenced by the presence of the nitro group. This makes it particularly useful in reactions requiring strong nucleophiles and in the synthesis of complex organic molecules.
Properties
IUPAC Name |
(4-nitrophenyl)hydrazine;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-8-5-1-3-6(4-2-5)9(10)11;1-5(2,3)4/h1-4,8H,7H2;(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLZHUYCPSIHHMR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NN)[N+](=O)[O-].OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70780504 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
265323-30-6 |
Source


|
| Record name | Sulfuric acid--(4-nitrophenyl)hydrazine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70780504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dihydro-2H-pyrano[3,2-b]pyridine-8-carboxylic acid](/img/structure/B1455048.png)
![1-(2,5-Dichloropyrimidin-4-yl)-1H-benzo[d]imidazole](/img/structure/B1455049.png)




